![molecular formula C10H11BO2 B15292774 [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is an organic compound with the molecular formula C10H11BO2 It is a derivative of boronic acid and features a phenyl group attached to a butadienyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid typically involves the reaction of phenylacetylene with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like palladium(II) acetate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenyl-substituted butadienyl derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can be substituted with other groups through reactions like the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted butadienyl ketones, while reduction can produce phenyl-substituted butadienyl alcohols.
Wissenschaftliche Forschungsanwendungen
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenyl and butadienyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butadienyl group.
(1E,3E)-1,4-Diphenyl-1,3-butadiene: Similar but lacks the boronic acid group.
4-Phenyl-1,3-butadiene: Similar but lacks the boronic acid group.
Uniqueness
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is unique due to the combination of the boronic acid group with the phenyl and butadienyl moieties. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C10H11BO2 |
|---|---|
Molekulargewicht |
174.01 g/mol |
IUPAC-Name |
[(1E,3E)-4-phenylbuta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C10H11BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9,12-13H/b8-4+,9-5+ |
InChI-Schlüssel |
LVCLBYUQCLJUQM-KBXRYBNXSA-N |
Isomerische SMILES |
B(/C=C/C=C/C1=CC=CC=C1)(O)O |
Kanonische SMILES |
B(C=CC=CC1=CC=CC=C1)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


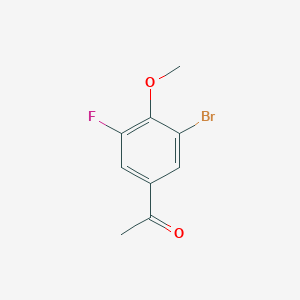
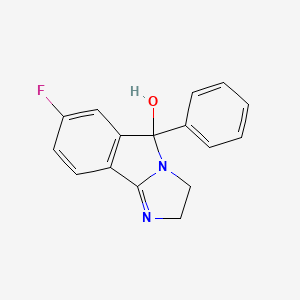
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)

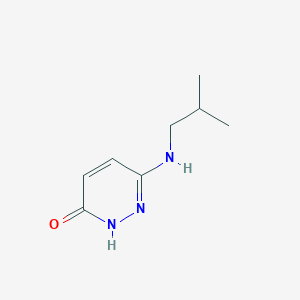
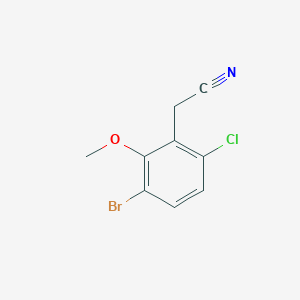
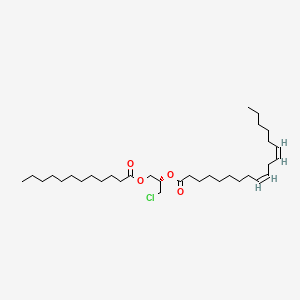
![8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline](/img/structure/B15292745.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)
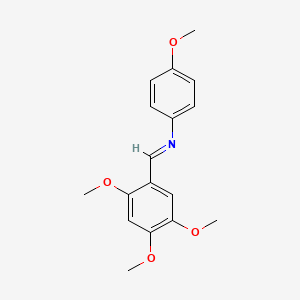
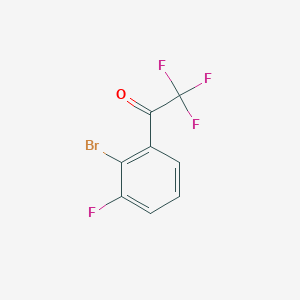
![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
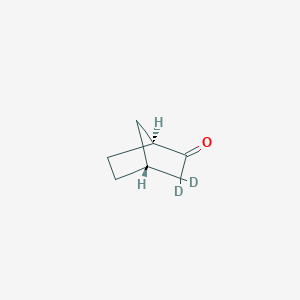
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
